molecular formula C9H17NO2 B13250745 ethyl (2S)-2-amino-2-cyclopentyl-acetate

ethyl (2S)-2-amino-2-cyclopentyl-acetate

Cat. No.: B13250745
M. Wt: 171.24 g/mol
InChI Key: QIHMFSRVNXGXQC-UHFFFAOYSA-N
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Description

Ethyl (2S)-2-amino-2-cyclopentyl-acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers. This particular compound features a cyclopentyl group attached to an amino acid derivative, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-amino-2-cyclopentyl-acetate can be synthesized through the esterification of (2S)-2-amino-2-cyclopentylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor with a catalyst bed. This method ensures higher yields and purity of the product while minimizing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-2-cyclopentyl-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: (2S)-2-amino-2-cyclopentylacetic acid and ethanol.

    Reduction: (2S)-2-amino-2-cyclopentyl-ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism by which ethyl (2S)-2-amino-2-cyclopentyl-acetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing physiological processes .

Comparison with Similar Compounds

Ethyl (2S)-2-amino-2-cyclopentyl-acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-amino-2-cyclopentylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHMFSRVNXGXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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